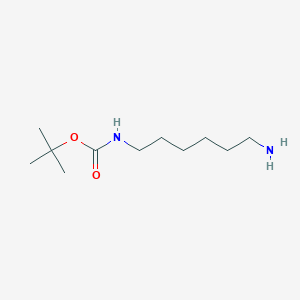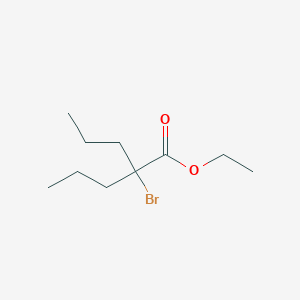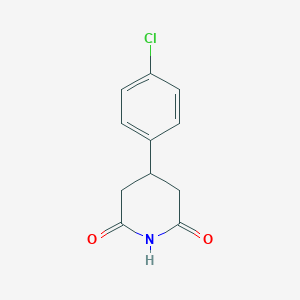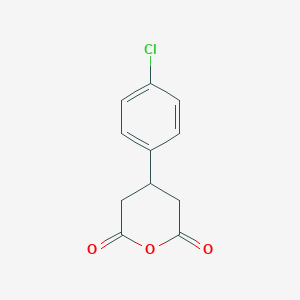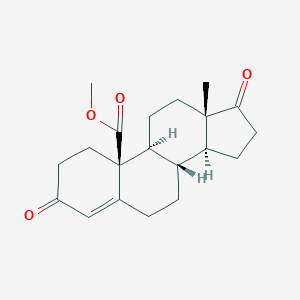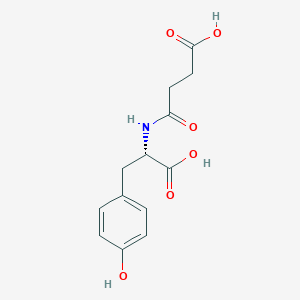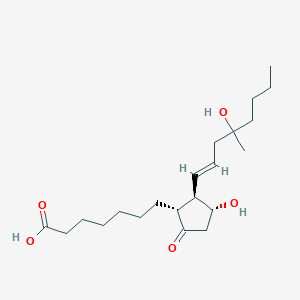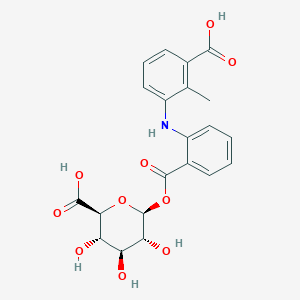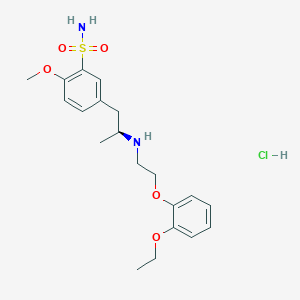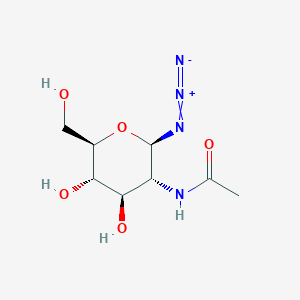
2-アセトアミド-2-デオキシ-β-D-グルコピラノシルアジド
概要
説明
2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide is a biochemical reagent commonly used in glycobiology research. This compound is a derivative of glucose, where the hydroxyl group at the second position is replaced by an acetamido group, and the hydroxyl group at the first position is replaced by an azide group. It plays a significant role in the study of carbohydrate chemistry, glycan formation and degradation, and protein-glycan interactions .
科学的研究の応用
2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide is widely used in various fields of scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It aids in the study of glycan structures and their biological functions.
Medicine: It is used in the development of glycan-based therapeutics and diagnostics.
Industry: It is employed in the production of glycosylated products and as a reagent in biochemical assays
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide interacts with its targets and exerts its effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide typically involves the reaction of 2-acetamido-2-deoxy-beta-D-glucopyranose with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide. The reaction is carried out under mild conditions, usually at room temperature, to avoid decomposition of the azide group .
Industrial Production Methods: In an industrial setting, the production of 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions: 2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often used in click chemistry to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The acetamido group can undergo oxidation to form corresponding oximes or nitriles under specific conditions.
Common Reagents and Conditions:
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving azides.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing system.
Oxidation: Oxidizing agents such as sodium periodate can be used for the oxidation of acetamido groups.
Major Products:
Triazoles: Formed from click chemistry reactions.
Amines: Resulting from the reduction of the azide group.
Oximes/Nitriles: Products of oxidation reactions.
類似化合物との比較
2-Acetamido-2-deoxy-beta-D-glucopyranosylamine: Similar structure but with an amine group instead of an azide.
2-Acetamido-2-deoxy-beta-D-galactopyranosyl azide: Similar structure but with a different sugar moiety.
1-Azido-1-deoxy-beta-D-glucopyranoside: Similar structure but with an azide group at a different position.
Uniqueness: 2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide is unique due to its specific azide functionality, which allows it to participate in click chemistry reactions. This property makes it highly valuable for bioorthogonal labeling and tracking applications in biological research .
特性
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O5/c1-3(14)10-5-7(16)6(15)4(2-13)17-8(5)11-12-9/h4-8,13,15-16H,2H2,1H3,(H,10,14)/t4-,5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZCDCDASZJFGK-FMDGEEDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



